1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with the molecular formula C23H34FN3O2 It is characterized by a cyclododecyl group attached to a urea moiety, which is further connected to a pyrrolidinyl ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of the pyrrolidinyl intermediate by reacting 3-fluorobenzaldehyde with an appropriate amine under reductive amination conditions.
Cyclododecyl Urea Formation: The cyclododecyl group is introduced by reacting cyclododecyl isocyanate with the pyrrolidinyl intermediate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclododecyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a different position of the fluorine atom.
1-Cyclododecyl-3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a chlorine substituent instead of fluorine.
1-Cyclododecyl-3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structural feature may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
1-cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34FN3O2/c24-18-11-10-14-21(15-18)27-17-20(16-22(27)28)26-23(29)25-19-12-8-6-4-2-1-3-5-7-9-13-19/h10-11,14-15,19-20H,1-9,12-13,16-17H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLWIWDFRRTNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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